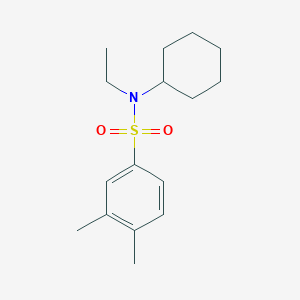![molecular formula C13H17Cl2NO2S B226412 1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine, also known as Diclofensine, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been the subject of extensive scientific research due to its potential therapeutic applications. Diclofensine has been shown to have a unique mechanism of action, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine involves the inhibition of dopamine and serotonin reuptake. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior. This compound has been shown to have a higher affinity for the dopamine transporter than the serotonin transporter, making it a more effective inhibitor of dopamine reuptake.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to an improvement in mood and behavior. It has also been shown to have a stimulant effect, increasing alertness and wakefulness. Additionally, this compound has been shown to have a low potential for abuse and addiction.
实验室实验的优点和局限性
1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine has a number of advantages and limitations for lab experiments. Its unique mechanism of action makes it a promising candidate for the development of new drugs for the treatment of addiction and depression. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, its relatively low yield in the synthesis process can make it expensive to produce.
未来方向
There are a number of future directions for the study of 1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine. One area of research could be the development of new drugs based on its unique mechanism of action. Another area of research could be the exploration of its potential therapeutic applications in other areas such as anxiety and schizophrenia. Additionally, further research could be done to optimize the synthesis process, increasing the yield and reducing the cost of production.
合成方法
The synthesis of 1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine involves the reaction of 3,4-dichlorobenzene sulfonyl chloride with 2-ethylpiperidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis process is typically around 50%, making it a relatively efficient method.
科学研究应用
1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and depression. It has been shown to have a unique mechanism of action that involves the inhibition of dopamine and serotonin reuptake, leading to an increase in their levels in the brain. This makes it a promising candidate for the development of new drugs for the treatment of addiction and depression.
属性
分子式 |
C13H17Cl2NO2S |
|---|---|
分子量 |
322.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-2-10-5-3-4-8-16(10)19(17,18)11-6-7-12(14)13(15)9-11/h6-7,9-10H,2-5,8H2,1H3 |
InChI 键 |
GEWQSEDFRMSOAE-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)
